Application Summary: 3-T-Butyl-5-chlorotoluene can be produced by the chlorination of toluene.
Methods of Application: The process involves the use of ionic liquids with [BMIM], [Et 3 NH], and [BPy] cations and Al n Cl −3n+1, Zn n Cl −2n+1, and Cu n Cl −n+1 anions as catalysts for the chlorination of toluene with Cl 2.
Results or Outcomes: The outcome of this process is the production of 3-T-Butyl-5-chlorotoluene.
Scientific Field: Chemical Engineering
Application Summary: 3-T-Butyl-5-chlorotoluene could be used in thermophysical property datafiles for process simulators, such as Aspen Plus.
Methods of Application: The specific methods would depend on the particular process being simulated. This could involve various chemical reactions under controlled conditions.
Results or Outcomes: The result is the production of accurate simulations, which can be used in the design and optimization of chemical processes.
Scientific Field: Physical Chemistry
Application Summary: 3-T-Butyl-5-chlorotoluene could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics.
Methods of Application: The specific methods would depend on the particular study being conducted. This could involve various chemical reactions under controlled conditions.
Results or Outcomes: The result is the production of valuable thermodynamic data, which can be used in the study of chemical kinetics.
Scientific Field: Quantum Chemistry
Application Summary: 3-T-Butyl-5-chlorotoluene could be used in quantum tools for IR spectra interpretation.
Methods of Application: The specific methods would depend on the particular study being conducted. This could involve various spectroscopic techniques under controlled conditions.
Results or Outcomes: The result is the production of valuable spectroscopic data, which can be used in the interpretation of IR spectra.
3-T-Butyl-5-chlorotoluene is an organochlorine compound characterized by a toluene backbone substituted with a tert-butyl group and a chlorine atom. Its chemical formula is C10H13Cl, and it features a tert-butyl group at the 3-position and a chlorine atom at the 5-position of the aromatic ring. This compound is typically a colorless to pale yellow liquid, exhibiting properties common to chlorinated aromatic compounds, such as volatility and moderate solubility in organic solvents.
As information on 3-TB-5-Cl is limited, it is advisable to handle it with caution assuming similar properties to other chloroaromatic compounds. Potential hazards include:
The synthesis of 3-T-Butyl-5-chlorotoluene can be achieved through several methods:
Studies on similar compounds indicate that 3-T-Butyl-5-chlorotoluene may exhibit significant interactions with various solvents and biological systems. For instance, its interactions with alcohols can lead to hydrogen bonding phenomena that affect solubility and reactivity.
Hydrogen bonding interactions between chlorinated toluenes and alkanols have been documented, suggesting that such interactions could influence their behavior in mixed solvent systems .
Compound | Structure Features |
3-Tert-butyl-5-chlorotoluene (CAS: 61468-39-1) is a substituted aromatic compound with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol. Its systematic IUPAC name is 1-tert-butyl-3-chloro-5-methylbenzene, reflecting the positions of the tert-butyl (–C(CH₃)₃), chloro (–Cl), and methyl (–CH₃) groups on the benzene ring (Figure 1). Alternative names include 3-T-butyl-5-chlorotoluene and 1-(tert-butyl)-3-chloro-5-methylbenzene. The compound’s structure is characterized by:
Its SMILES notation is CC1=CC(Cl)=CC(=C1)C(C)(C)C, and its InChIKey is PGWGZYIVAPNUTH-UHFFFAOYSA-N.
Table 1: Key physicochemical properties of 3-tert-butyl-5-chlorotoluene. Historical Context of Discovery and SynthesisThe synthesis of 3-tert-butyl-5-chlorotoluene is rooted in Friedel-Crafts chemistry and electrophilic aromatic substitution strategies. Early methods relied on traditional Lewis acid catalysts like aluminum chloride (AlCl₃) to facilitate toluene alkylation or chlorination. For example, tert-butyl chloride could react with toluene under AlCl₃ catalysis to introduce the tert-butyl group, followed by selective chlorination. However, advancements in ionic liquid catalysis in the 21st century revolutionized its synthesis. Patents such as CN102731246A and CN105016967A describe using chloroaluminate ionic liquids (e.g., [BMIM]Cl-FeCl₃) to achieve high regioselectivity in toluene chlorination, yielding 3-tert-butyl-5-chlorotoluene with minimal byproducts. These methods improved reaction efficiency and reduced environmental impact compared to classical approaches. A typical modern synthesis involves:
Significance in Organic Chemistry Research3-Tert-butyl-5-chlorotoluene serves as a model compound for studying steric and electronic effects in aromatic systems. The tert-butyl group’s bulkiness influences reaction kinetics by hindering electrophilic attack at adjacent positions, while the chlorine atom directs subsequent substitutions meta to itself. Key research applications include:
Table 2: Research applications of 3-tert-butyl-5-chlorotoluene. Direct chlorination of 3-tert-butyltoluene represents a fundamental synthetic approach for producing 3-T-Butyl-5-chlorotoluene through electrophilic aromatic substitution [1]. The reaction mechanism involves the formation of a chlorine cation electrophile in the presence of Lewis acid catalysts, which subsequently attacks the aromatic ring at positions activated by the electron-donating tert-butyl group [2]. Under controlled conditions, chlorination preferentially occurs at the meta position relative to the tert-butyl substituent due to steric hindrance effects [3]. Temperature optimization studies demonstrate that chlorination reactions proceed effectively at temperatures ranging from 20 to 80 degrees Celsius, with optimal selectivity achieved at lower temperatures to minimize side reactions [4]. The reaction kinetics follow first-order behavior with respect to both the aromatic substrate and chlorine concentration [5]. Pressure effects become significant at elevated temperatures, with optimal conversions observed under atmospheric pressure conditions [5]. The chlorination process exhibits distinct regioselectivity patterns depending on reaction conditions. At temperatures below 30 degrees Celsius, the reaction demonstrates enhanced selectivity for monochlorinated products, with conversion rates exceeding 85 percent under optimized conditions [6]. Higher temperatures favor formation of polychlorinated byproducts, necessitating careful temperature control for selective synthesis [4]. Table 1: Direct Chlorination Parameters and Yields
Friedel-Crafts Alkylation ApproachesFriedel-Crafts alkylation provides an alternative synthetic route through the reaction of chlorotoluene with tert-butyl chloride in the presence of aluminum chloride catalyst [7]. This approach involves initial formation of a tert-butyl carbocation, which subsequently attacks the aromatic ring at positions ortho and para to the methyl group [8]. The reaction proceeds through a carbocation intermediate that exhibits high stability due to the tertiary nature of the tert-butyl group [9]. Statistical optimization studies of tert-butylation reactions reveal that temperature, molar ratios, and catalyst concentration significantly influence product yields [10]. Optimal conditions include temperatures between 60 and 80 degrees Celsius, with molar ratios of toluene to tert-butyl chloride ranging from 4:1 to 5:1 [10]. The catalyst loading typically requires 1.0 to 2.0 percent by weight of aluminum chloride relative to the aromatic substrate [10]. The reaction mechanism involves multiple steps including carbocation formation, electrophilic attack, and proton elimination [7]. Temperature effects demonstrate that higher temperatures favor carbocation stability but may lead to rearrangement reactions [9]. The use of tertiary halides limits carbocation rearrangement while sterically hindered aromatic compounds help control overalkylation [7]. Table 2: Friedel-Crafts Alkylation Optimization Results
Catalytic Systems for Selective ChlorinationCatalytic systems for selective chlorination employ various Lewis acids and ionic liquids to enhance regioselectivity and reaction efficiency [1]. Zinc chloride-containing ionic liquids demonstrate superior performance for selective chlorination, achieving ortho-chlorotoluene selectivities exceeding 65 percent [1]. The Lewis acid strength of different metal chlorides influences the reaction pathway, with stronger Lewis acids favoring electrophilic substitution mechanisms [1]. Antimony trichloride catalysts exhibit exceptional selectivity for para-substituted products in chlorination reactions [4]. Optimization studies reveal that antimony-based catalysts operate effectively at temperatures between 35 and 40 degrees Celsius, producing high yields of monochlorinated products with minimal formation of dichlorotoluene byproducts [4]. The catalyst system demonstrates recyclability without significant loss of activity [1]. Iron chloride catalysts represent traditional choices for aromatic chlorination, though they typically produce lower selectivities compared to modern ionic liquid systems [3]. The combination of iron chloride with sulfur-containing co-catalysts enhances para-selectivity while reducing meta-chlorotoluene formation [4]. Copper chloride-containing ionic liquids favor radical chlorination mechanisms, leading to increased benzyl chloride formation [1]. Table 3: Catalytic System Performance Comparison
Solvent Effects on Reaction EfficiencySolvent selection profoundly influences chlorination reaction pathways and product distributions [11]. Water-miscible polar solvents including ethanol, methanol, and acetonitrile favor aromatic chlorination mechanisms, yielding chlorotoluene selectivities between 61 and 86 percent [11]. These solvents promote electrophilic substitution by stabilizing charged intermediates and facilitating chlorine activation [12]. Chlorinated solvents such as dichloromethane, chloroform, and carbon tetrachloride promote alpha-chlorination pathways, resulting in benzyl chloride selectivities exceeding 81 percent [11]. The choice of solvent determines whether radical or electrophilic mechanisms predominate, with chlorinated solvents favoring radical pathways due to their ability to stabilize radical intermediates [12]. Solvent-water mixtures demonstrate unique reactivity patterns, with optimal compositions typically containing 2.5 milliliters organic solvent to 1.5 milliliters water [12]. The presence of water proves crucial for generating active chlorinating species, particularly when using potassium hydrogen sulfate and potassium chloride systems [12]. Reactions conducted in pure water or pure organic solvents show significantly reduced activity compared to mixed solvent systems [12]. Table 4: Solvent Effects on Chlorination Selectivity
Byproduct Formation and Purification StrategiesByproduct formation in chlorination reactions includes dichlorotoluenes, meta-chlorotoluene, and benzyl chloride, with quantities varying based on reaction conditions [4]. Dichlorotoluene formation increases at elevated temperatures and extended reaction times, necessitating careful process control [13]. The ratio of meta-chlorotoluene to para-chlorotoluene typically remains below 0.4 percent under optimized conditions [4]. Purification strategies employ fractional distillation as the primary separation technique, taking advantage of boiling point differences between isomers [14]. Ortho-chlorotoluene, with a boiling point of 158.5 degrees Celsius, separates readily from meta and para isomers through conventional distillation [14]. The separation of meta-chlorotoluene (boiling point 161.2 degrees Celsius) from para-chlorotoluene (boiling point 161.5 degrees Celsius) requires specialized techniques due to their similar volatilities [14]. Crystallization methods prove effective for para-chlorotoluene purification, exploiting its higher melting point of 7.6 degrees Celsius compared to the meta isomer at minus 48.7 degrees Celsius [14]. Steam distillation provides an alternative purification approach, utilizing azeotropic behavior between water and chlorotoluenes to separate products from sulfonic acid byproducts [15]. Selective adsorption using zeolites offers additional purification options, with mesoporous materials demonstrating selectivity for para-substituted compounds [14]. Table 5: Purification Method Efficiency
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1-tert-Butyl-3-chloro-5-methylbenzene
Dates
Modify: 2023-08-15
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